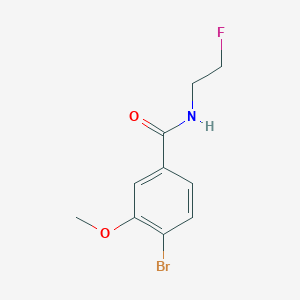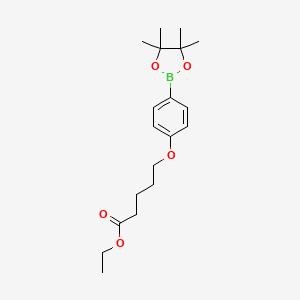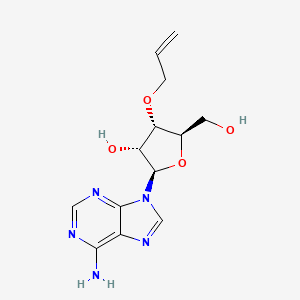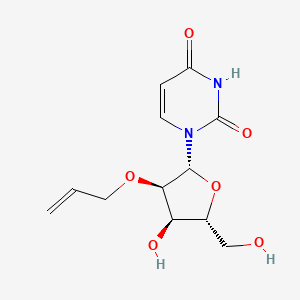![molecular formula C10H10ClN3O4 B8122650 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate is a chemical compound known for its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolo[3,4-c]pyridazine core, which is a fused bicyclic system, and is often studied for its biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of hydrazine derivatives and chloro-substituted alkenes, followed by cyclization to form the pyridazine ring.
-
Step 1: Formation of Intermediate
Reagents: Hydrazine hydrate, chloro-substituted alkene
Conditions: Reflux in ethanol or another suitable solvent
Outcome: Formation of a hydrazone intermediate
-
Step 2: Cyclization
Reagents: Intermediate from Step 1
Conditions: Heating with a suitable acid catalyst
Outcome: Formation of the pyrrolo[3,4-c]pyridazine core
-
Step 3: Chlorination
Reagents: Chlorinating agent (e.g., thionyl chloride)
Conditions: Room temperature or slightly elevated temperatures
Outcome: Introduction of the chlorine atom at the desired position
-
Step 4: Formation of Maleate Salt
Reagents: Maleic acid
Conditions: Mixing in an appropriate solvent
Outcome: Formation of the maleate salt of the compound
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide
Conditions: Varies depending on the desired oxidation state
Products: Oxidized derivatives of the pyridazine ring
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Typically carried out in an inert atmosphere
Products: Reduced forms of the compound, potentially altering the pyridazine ring
-
Substitution:
Reagents: Nucleophiles like amines or thiols
Conditions: Often requires a catalyst or elevated temperatures
Products: Substituted derivatives where the chlorine atom is replaced
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts depending on the reaction type
Solvents: Ethanol, dichloromethane, dimethyl sulfoxide
Scientific Research Applications
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate has been explored for various scientific research applications:
-
Medicinal Chemistry:
Anticancer Activity: Studies have shown potential anticancer properties, making it a candidate for drug development.
Antimicrobial Properties: Research indicates possible antimicrobial effects, useful in developing new antibiotics.
-
Biology:
Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could be useful in treating diseases.
-
Materials Science:
Polymer Synthesis: Its unique structure makes it a potential monomer for creating specialized polymers with unique properties.
-
Industry:
Catalysis: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors involved in disease pathways. The exact pathways can vary depending on the specific application but often involve modulation of cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Known for its use as an ATR kinase inhibitor.
1H-Pyrrolo[2,3-b]pyridine: Studied for its biological activities and potential therapeutic applications.
Uniqueness
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate stands out due to its specific substitution pattern and the presence of the maleate salt, which can influence its solubility and bioavailability. This makes it particularly useful in applications where these properties are critical.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.C4H4O4/c7-6-1-4-2-8-3-5(4)9-10-6;5-3(6)1-2-4(7)8/h1,8H,2-3H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLVTJPYWAJAMP-BTJKTKAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN=C2CN1)Cl.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC(=NN=C2CN1)Cl.C(=C\C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
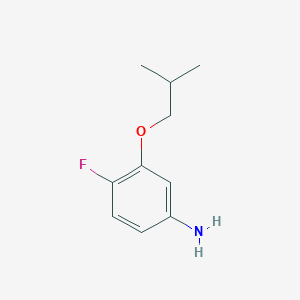
![2-Chloro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8122576.png)
![C-[3'-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine](/img/structure/B8122580.png)
![7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate](/img/structure/B8122587.png)
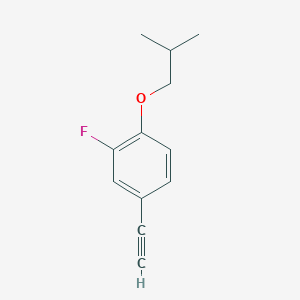
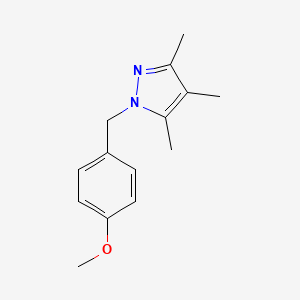
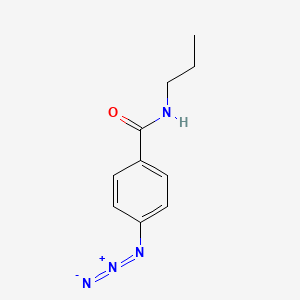
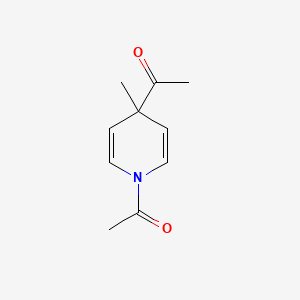
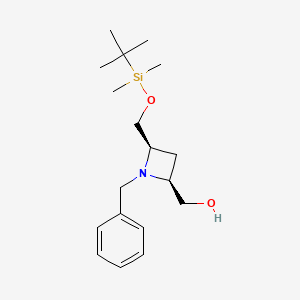
![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)
